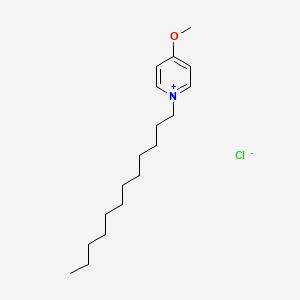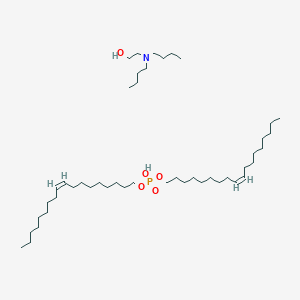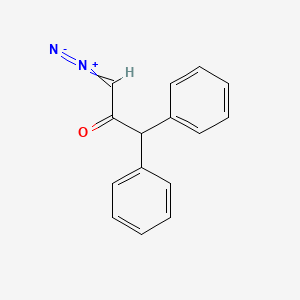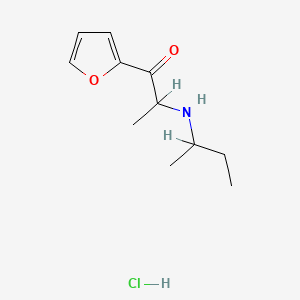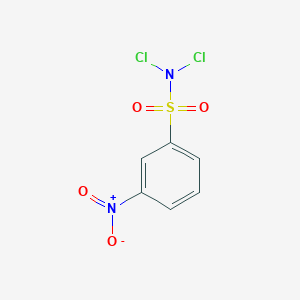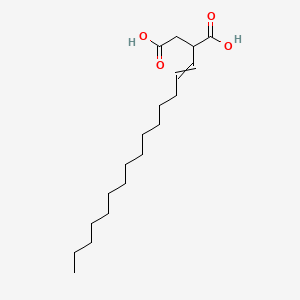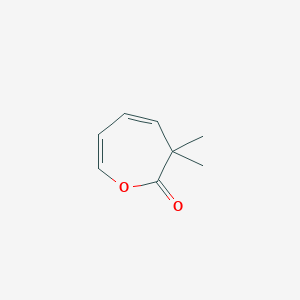
3,3-Dimethyloxepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyloxepin-2(3H)-one is a heterocyclic organic compound with a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyloxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-1,5-hexadiene with a suitable oxidizing agent to form the oxepin ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyloxepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the oxepin ring into more saturated structures.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated cyclic compounds.
Scientific Research Applications
3,3-Dimethyloxepin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyloxepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxepin-2(3H)-one
- 4,4-Dimethyloxepin-2(3H)-one
- 3,3-Dimethyl-1,2-oxepin
Uniqueness
3,3-Dimethyloxepin-2(3H)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
34786-27-1 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3,3-dimethyloxepin-2-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H,1-2H3 |
InChI Key |
YLQMVKNBBYRDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=COC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



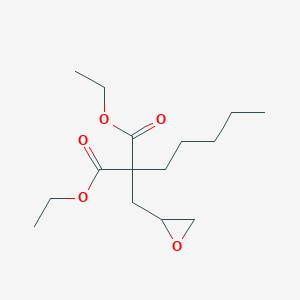
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
